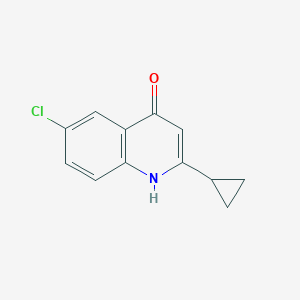

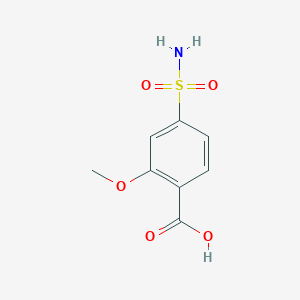

4-(Aminosulfonyl)-2-methoxybenzoic acid

Descripción general

Descripción

4-(Aminosulfonyl)-2-methoxybenzoic acid, commonly referred to as AMB, is an important organic compound used in a variety of scientific applications. It has a wide range of uses, from organic synthesis to medicinal applications, and is a key component of many chemical reactions. AMB is a versatile compound with many advantages, and is used in numerous fields of research.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

4-(Aminosulfonyl)-2-methoxybenzoic acid and its derivatives have been studied for their synthesis and chemical properties. For instance, Wang Yu (2008) describes the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, from 4-amino-2-hydroxybenzoic acid with a total yield of 24.5% (Wang Yu, 2008). Similarly, a process for preparing 2-sulfo-4-methoxybenzoic acid (SMBA) via diazotization of 2-amino-4-methoxy-sulfonic acid followed by Pd-catalyzed carbonylation has been developed, yielding over 95% SMBA (Siegrist, Rapold, & Blaser, 2003).

Biochemical Applications

Bernhardt et al. (1973) explored the interaction of substrates with a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida, highlighting its specificity for para-substituted benzoic acid derivatives and ability to hydroxylate aromatic rings (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

Pharmaceutical Synthesis

The role of similar compounds in the synthesis of pharmaceuticals is evident in studies like that by Chen Yuhong and Chen-Yan Wei (2011), who synthesized amisulpride, an atypical antipsychotic drug, from methyl 4-acetamido-2-methoxybenzoate (Chen Yuhong & Chen-Yan Wei, 2011).

Nanocomposite and UV Absorbent Applications

In the field of materials science, Qinglin He, S. Yin, and Tsugio Sato (2003) synthesized nanocomposites using organic UV absorbents including 4-hydroxy-3-methoxybenzoic acid (HMBA), highlighting their increased UV ray absorption ability (Qinglin He, Yin, & Sato, 2003).

Enzyme Inhibition Studies

In enzyme studies, R. Borchardt and J. Huber (1982) reported the noncompetitive inhibition of catechol O-methyltransferase (COMT) by 5-hydroxy-3-mercapto-4-methoxybenzoic acid, revealing its potential as an affinity-labeling reagent for COMT (Borchardt & Huber, 1982).

Green Catalysis

In the realm of green chemistry, Liu Yu-tin (2014) demonstrated the use of aminosulfonic acid as an efficient and environmentally friendly esterification catalyst in the synthesis of methyl paraben from p-hyroxybenzoic acid (Liu Yu-tin, 2014).

Propiedades

IUPAC Name |

2-methoxy-4-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-14-7-4-5(15(9,12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDXOGPIGCMWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminosulfonyl)-2-methoxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1454505.png)

![[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1454511.png)

![2-[(4-Methoxyphenyl)methoxy]-5-methylbenzaldehyde](/img/structure/B1454518.png)

![3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile](/img/structure/B1454519.png)